1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride
Description
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a fluorine-substituted pyridine ring. Its hydrochloride salt form improves aqueous solubility and stability, critical for formulation and bioavailability .
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(6-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H |
InChI Key |
SDPAGFXUBUCJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Fluoropyridyl Precursors
The cyclopropane ring is typically constructed via cyclopropanation of an appropriate alkene or styrene derivative bearing the 6-fluoro-2-pyridyl group. Common reagents and conditions include:
- Use of diazo compounds or sulfur ylides as carbene precursors.
- Catalysis by transition metal complexes such as ruthenium or rhodium complexes.
- Asymmetric cyclopropanation to control stereochemistry using chiral ligands or catalysts.
For example, analogues such as 2-(3,4-difluorophenyl)cyclopropanamine are synthesized by cyclopropanation of difluorostyrene intermediates using ethyl diazoacetate in the presence of a ruthenium catalyst and chiral bis(oxazoline) ligands, yielding enantiomerically enriched cyclopropane esters. These esters are then hydrolyzed to acids and further converted to amines.
Conversion to Cyclopropanamine
The cyclopropanecarboxylic acid or ester intermediates are converted to the corresponding cyclopropanamine via multi-step transformations:
- Formation of acid chlorides using thionyl chloride.
- Conversion to acyl azides using sodium azide and phase-transfer catalysts.
- Curtius rearrangement or related rearrangements to yield amines.
- Alternatively, amides are formed and then reduced to amines.
For example, the carboxylic acid intermediate is converted to the acid chloride, then to the acyl azide, which upon rearrangement and hydrolysis yields the cyclopropanamine. Hydrazide intermediates can also be prepared by reaction with hydrazine.
Formation of Hydrochloride Salt
The free base cyclopropanamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in methanol-water mixtures or by introducing gaseous hydrogen chloride into an organic solution of the amine. This salt formation step is crucial for isolation of the compound in crystalline form and for enhanced stability and handling.
A representative procedure involves stirring the free amine in methanol with 37% aqueous hydrochloric acid at ambient temperature for 2 hours, followed by partial evaporation and addition of water to precipitate the hydrochloride salt, which is then filtered and dried.
Comparative Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropanation | Ethyl diazoacetate, Ru(II) catalyst, chiral ligand | Enantiomerically enriched cyclopropane ester |
| Hydrolysis | NaOH, MeOH | Cyclopropanecarboxylic acid |
| Acid chloride formation | Thionyl chloride, toluene | Cyclopropanecarbonyl chloride |
| Acyl azide formation | Sodium azide, tert-butylammonium bromide | Cyclopropanecarbonyl azide |
| Rearrangement to amine | Thermal or chemical rearrangement | Cyclopropanamine free base |
| Hydrochloride salt formation | 37% HCl in MeOH/H2O or gaseous HCl in organic solvent | Crystalline hydrochloride salt, improved solubility and stability |
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted pyridyl derivatives.
Scientific Research Applications
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Fluorine at the 6-position on pyridine enhances binding affinity to enzymes like kinases by 20–30% compared to chlorine .
- Synthetic Utility : The hydrochloride salt of 1-(6-fluoro-2-pyridyl)cyclopropanamine is preferred in coupling reactions (e.g., amide bond formation) due to its high reactivity in polar solvents .
- Comparative Efficacy : In preclinical studies, fluorinated cyclopropanamines demonstrated 50% higher bioavailability than phenyl-substituted analogs .
Biological Activity
1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine structure with a 6-fluoro-2-pyridyl substituent. Its molecular formula is CHClFN, indicating the presence of halogen and nitrogen functionalities that are crucial for its biological activity.
This compound interacts with specific biological targets, primarily through receptor binding and modulation of enzymatic activity. The compound has been studied for its effects on various neurotransmitter systems, particularly in relation to serotonin receptors.
Case Studies
Recent studies have highlighted the compound's potential as a selective agonist for the 5-HT receptor, which is implicated in mood regulation and appetite control. For instance, a study demonstrated that derivatives of cyclopropanamines showed significant agonistic activity at the 5-HT receptor with varying potencies based on structural modifications .
In Vitro Studies
In vitro assays have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines. The compound's EC values indicate its effectiveness in inhibiting cell proliferation:
| Compound | Cell Line | EC (μM) | Notes |
|---|---|---|---|
| 1-(6-Fluoro-2-pyridyl)cyclopropanamine | HepG2 (liver cancer) | 12.5 | Moderate cytotoxicity observed |
| 1-(6-Fluoro-2-pyridyl)cyclopropanamine | MCF7 (breast cancer) | 15.0 | Selective inhibition |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a calculated LogP value indicating good lipophilicity, which is essential for central nervous system penetration .
Comparative Analysis
Comparative studies with similar compounds reveal that structural modifications significantly influence biological activity:
| Compound | EC (μM) | Receptor Target |
|---|---|---|
| 1-(6-Fluoro-2-pyridyl)cyclopropanamine | 12.5 | 5-HT |
| 1-(4-Fluoro-2-pyridyl)cyclopropanamine | 20.0 | 5-HT |
| Unsubstituted cyclopropanamine | >50 | Non-selective |
Q & A
Q. What are the recommended synthetic routes for 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves two key steps: (1) formation of the cyclopropane ring and (2) introduction of the 6-fluoro-2-pyridyl group. For cyclopropanation, methods such as the Kulinkovich reaction (using titanium-based catalysts) or Simmons-Smith cyclopropanation (using diiodomethane and a zinc-copper couple) are common starting points. The pyridyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with a fluoropyridine boronic ester). Optimization Tips:
- Catalyst Selection: Titanium isopropoxide in the Kulinkovich reaction improves cyclopropane yield but requires anhydrous conditions .
- Temperature Control: Lower temperatures (0–5°C) during pyridyl substitution reduce side reactions like dehalogenation .
- Purification: Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with m/z matching the theoretical mass (C₈H₁₀ClFN₂ requires 204.06 g/mol).
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., cyclopropane ring geometry) by growing single crystals in acetonitrile .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Methodological Answer: Discrepancies often arise in predicting cyclopropane ring stability or fluorine’s electronic effects. To address this:
- Reactivity Mapping: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and compare with experimental thermal decomposition data (TGA/DSC).
- Kinetic Studies: Use stopped-flow NMR to measure reaction rates under varying conditions (e.g., pH, solvent polarity) and validate against computational transition-state models .
- Database Cross-Referencing: Leverage predictive tools like PubChem’s PISTACHIO and REAXYS databases to identify analogous cyclopropane-pyridine systems and reconcile data .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Design a stability study with the following protocol:
- pH Variability: Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C. The compound is likely stable in acidic conditions (pH 3–5) but prone to hydrolysis at pH >7 due to pyridyl fluorine’s lability .
- Thermal Stress Testing: Use accelerated stability chambers (40°C, 75% RH) for 4 weeks. Analyze samples weekly for cyclopropane ring opening (via ¹H NMR) and salt dissociation (chloride ion titration) .
- Light Exposure: UV/Vis spectroscopy can detect photooxidation products (e.g., quinoline derivatives) under 254 nm light .
Q. What experimental approaches are used to determine enantiomer-specific biological activity of the compound?
Methodological Answer: The cyclopropane’s stereochemistry significantly impacts biological interactions. To assess enantiomer effects:
- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to isolate enantiomers .
- Biological Assays: Test each enantiomer against target receptors (e.g., neurotransmitter transporters) using radioligand binding assays. For example, (1R,2S)-enantiomers may exhibit higher affinity due to steric complementarity .
- Molecular Docking: Compare enantiomer docking scores (AutoDock Vina) with experimental IC₅₀ values to validate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
